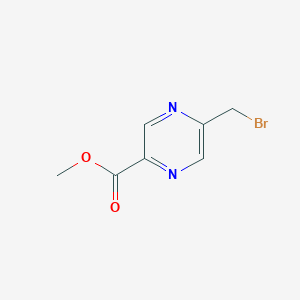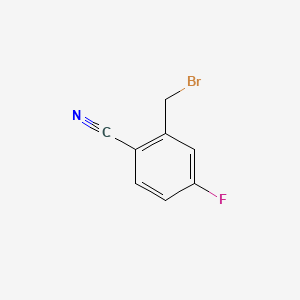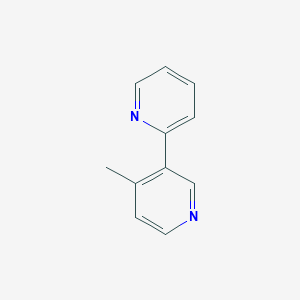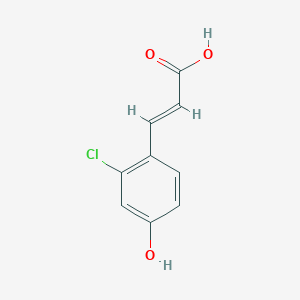
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid (CHHPA) is an organic compound belonging to the class of phenylacrylic acids and is commonly used in research and laboratory studies. It has been studied for its various applications in scientific research, its biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
Flame Retardancy in Polymers
A study by Xianrong Yan (1999) focused on the synthesis and characterization of a compound related to 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, used as a flame retardant in polyester. The study optimized the synthesis technology and analyzed the structure using NMR techniques.
Optoelectronic Properties in Dye-Sensitized Solar Cells
Research by C. Fonkem et al. (2019) explored the optoelectronic and thermodynamic properties of a molecule similar to this compound, specifically its application in dye-sensitized solar cells (DSSC). The study highlights its potential as a nonlinear optical material.
Medical Applications: Antibacterial and Antifungal Properties
A study by H. M. Aly and H. L. A. El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of this compound. The modified polymers exhibited promising antibacterial and antifungal activities, suggesting medical applications.
Liquid Crystal Side Chain Polymers
Research by Wen-Liang Tsai et al. (1994) and Wen-Liang Tsai et al. (1994) focused on the synthesis of liquid crystal side chain polymers, using acrylates related to this compound. These polymers exhibit unique phase temperature ranges and are potential candidates for switchable electric field applications.
Synthesis of Bioactive Compounds and Natural Product Development
A review by Mizzanoor Rahaman et al. (2020) highlights the significance of 3-hydroxy-2-aryl acrylate structures, similar to this compound, in the synthesis of natural products and development of essential drugs. It underscores the compound's role as a versatile building block in organic and medicinal chemistry.
Textile Industry: Enhancing Polyester Fabric Properties
A study by E. Muresan et al. (2019) focused on improving polyester fabric properties by grafting with a compound similar to this compound. This modification enhanced the fabric's hygroscopicity, vapor permeability, and tinctorial properties, and even conferred antibacterial effects.
特性
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)

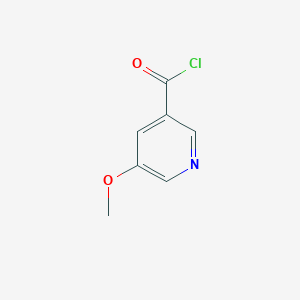
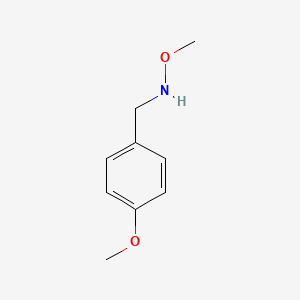

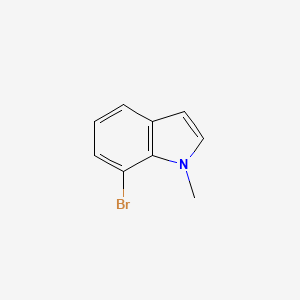
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

